Osi-906

Description

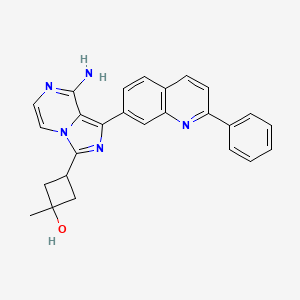

Structure

3D Structure

Propriétés

IUPAC Name |

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDDUHJAFVJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007055, DTXSID901121553 | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867160-71-2, 867160-72-3 | |

| Record name | Linsitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du linsitinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend la formation d'imidazo[1,5-a]pyrazine, qui est ensuite substituée par 2-phénylquinoléine-7-yl, cis-3-hydroxy-3-méthylcyclobutyle et des groupes amino à des positions spécifiques. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle du linsitinib suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la pureté. Il implique l'utilisation de grands réacteurs, un contrôle précis des paramètres de réaction et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir du linsitinib de haute pureté adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Linsitinib subit diverses réactions chimiques, notamment l'oxydation et la conjugaison sulfatée. Ces réactions sont cruciales pour son métabolisme et son élimination de l'organisme .

Réactifs et conditions courantes :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire dans des conditions contrôlées.

Conjugaison sulfatée : Cette réaction implique l'addition de groupes sulfate, souvent facilitée par des enzymes dans l'organisme.

Principaux produits formés : Les principaux produits métaboliques du linsitinib comprennent des dérivés oxydés et conjugués au sulfate. Ces métabolites sont détectés dans des échantillons de plasma, d'urine et de fèces .

4. Applications de la recherche scientifique

Chimie : Comme composé modèle pour étudier les inhibiteurs de kinases et leurs interactions avec les récepteurs.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son rôle dans l'inhibition de la croissance tumorale.

Médecine : Exploré comme traitement potentiel pour les cancers tels que le carcinome cortico-surrénalien, le myélome multiple, le cancer de l'ovaire, le carcinome hépatocellulaire et le cancer du poumon non à petites cellules

5. Mécanisme d'action

Linsitinib exerce ses effets en inhibant sélectivement le récepteur du facteur de croissance analogue à l'insuline 1 et le récepteur de l'insuline. Ces récepteurs jouent un rôle crucial dans la prolifération cellulaire, la survie et le métabolisme. En bloquant ces récepteurs, le linsitinib perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale, ce qui entraîne une réduction de la prolifération des cellules tumorales et une augmentation de l'apoptose .

Composés similaires :

Méthoxy-linsitinib : Un analogue méthoxylé du linsitinib avec des propriétés de liaison similaires.

Unicité du linsitinib : L'inhibition double du linsitinib à la fois du récepteur de l'insuline et du récepteur du facteur de croissance analogue à l'insuline 1 le distingue des autres composés qui peuvent cibler un seul de ces récepteurs. Cette double inhibition renforce son efficacité potentielle dans le traitement des cancers qui dépendent de ces voies pour leur croissance et leur survie .

Applications De Recherche Scientifique

Oncology

Linsitinib has been evaluated in multiple clinical trials for its efficacy in treating various cancers:

- Ewing Sarcoma : A Phase II trial assessed linsitinib's pharmacodynamic effects in patients with relapsed or refractory Ewing sarcoma. The primary objectives included evaluating safety and tolerability while measuring tumor response to treatment .

- Non-Small Cell Lung Cancer : A randomized Phase II study investigated linsitinib as a maintenance therapy alongside erlotinib. However, results indicated no significant improvement in progression-free survival or overall survival compared to placebo .

Thyroid Eye Disease

Recent studies have highlighted linsitinib's potential in treating thyroid eye disease (TED):

- Phase 2b/3 LIDS Trial : This trial demonstrated that linsitinib significantly improved proptosis (eye bulging) in patients with active, moderate to severe TED. The primary endpoint was met with a statistically significant reduction in proptosis at the 150 mg twice daily dose .

| Trial Phase | Population | Primary Endpoint | Results |

|---|---|---|---|

| Phase 2b/3 | 90 patients | Proptosis responder rate at week 24 | 52% responder rate with p=0.01 |

Efficacy in Autoimmune Disorders

A murine model study demonstrated that linsitinib effectively prevents the development and progression of Graves' disease, an autoimmune disorder characterized by hyperthyroidism and thyroid eye disease. The study showed that early administration of linsitinib reduced T-cell infiltration and inflammation within the orbit, leading to improved clinical outcomes .

Safety Profile

In the LIDS trial, linsitinib exhibited a favorable safety profile with minimal adverse effects:

Mécanisme D'action

Linsitinib exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor and the insulin receptor. These receptors play crucial roles in cell proliferation, survival, and metabolism. By blocking these receptors, linsitinib disrupts the signaling pathways that promote tumor growth and survival, leading to reduced tumor cell proliferation and increased apoptosis .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Small-Molecule Tyrosine Kinase Inhibitors

Selectivity and Biochemical Potency

Linsitinib exhibits dual inhibition of IGF-1R and IR with similar biochemical potency (IC₅₀: ~35–55 nM for IGF-1R) . In contrast:

- PQIP (analogue) : Structural similarity to linsitinib but with higher affinity (KD: 13.8 nM vs. 55.8 nM for linsitinib) due to a polar methoxyl group enhancing water-mediated binding .

- Ceritinib : Primarily an ALK inhibitor but also targets IGF-1R. In KRAS-mutant NSCLC, ceritinib combined with KRAS inhibitors showed synergistic effects comparable to linsitinib .

Efficacy in Preclinical Models

Comparison with Monoclonal Antibodies Targeting IGF-1R

Mechanism of Action

- Linsitinib : Reversible ATP-competitive inhibitor with dual IGF-1R/IR inhibition .

- Teprotumumab: Monoclonal antibody blocking IGF-1R ligand binding; approved for thyroid eye disease (TED).

Efficacy and Clinical Outcomes

Synergistic Effects in Combination Therapies

EGFR Inhibitors

- Erlotinib (NSCLC): No improvement in median PFS (125 vs. 129 days) or OS in Phase II trials. Subgroup analysis suggested benefit in KRAS-mutant patients (HR = 0.61) .

- Gefitinib/Lapatinib (ESCC) : Synergistic growth inhibition (IC₅₀ reduction by 50%) in KYSE150/510 cells .

Chemotherapy and Other TKIs

- Irinotecan: Phase I trial showed safety but halted due to linsitinib’s discontinuation .

- Bortezomib (myeloma) : Partial responses in 60% of proteasome inhibitor-refractory patients; median PFS: 7.1 months .

Structural and Pharmacokinetic Comparisons

Clinical Efficacy Across Cancer Types

Activité Biologique

Linsitinib, also known as OSI-906, is a selective small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and, to a lesser extent, the insulin receptor (IR). Its unique binding mechanism and potent biological activity make it a significant compound in cancer therapy and autoimmune diseases, particularly thyroid eye disease (TED).

Linsitinib inhibits the intrinsic tyrosine kinase activity of IGF-1R by binding to its cytoplasmic domain. This interaction prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as AKT and ERK, which are critical for cell proliferation and survival .

In Vitro Studies

Research has demonstrated that Linsitinib effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines expressing IGF-1R. In a study involving IGF-1R and TSH-R expressing cell lines, Linsitinib showed a significant reduction in cell viability at concentrations of 31,612.5 ng/mL and 63,225 ng/mL, with apoptosis confirmed through increased caspase-3/7 activity .

Table 1: In Vitro Effects of Linsitinib on Cell Proliferation

| Concentration (ng/mL) | IGF-1R Cell Line Proliferation Inhibition (%) | TSH-R Cell Line Proliferation Inhibition (%) |

|---|---|---|

| 31,612.5 | 78% (P=0.0031) | 75% (P=0.0059) |

| 63,225 | 73% (P=0.0073) | 73% (P=0.0108) |

In Vivo Studies

In experimental models of Graves' disease, Linsitinib has shown promise in preventing the development and progression of TED. It reduced T-cell infiltration and normalized brown adipose tissue levels in both early and late stages of the disease . MRI imaging confirmed a marked decrease in inflammation and muscle edema following treatment.

Table 2: Effects of Linsitinib in Murine Models

| Disease Stage | Effect on T-cell Infiltration | Effect on Brown Adipose Tissue |

|---|---|---|

| Early | Reduced | Normalized |

| Late | Reduced | Normalized |

Clinical Trials

Linsitinib has been evaluated in multiple clinical trials for its efficacy in treating various cancers and TED. A notable Phase 2b trial is currently assessing its effectiveness in patients with active moderate to severe TED. The primary endpoint focuses on the percentage of proptosis responders after treatment .

Table 3: Overview of Clinical Trials Involving Linsitinib

| Trial Phase | Condition | Primary Endpoint | Status |

|---|---|---|---|

| Phase 2b | Thyroid Eye Disease | Proptosis response rate | Ongoing |

| Phase II | Various Cancers | Response rate | Completed |

Case Studies

In one case study involving patients with advanced gastrointestinal stromal tumors (GIST), Linsitinib was administered at a dose of 150 mg orally twice daily. The study aimed to evaluate safety and efficacy using RECIST criteria for response assessment .

Q & A

Basic Research Questions

Q. What molecular targets and signaling pathways are primarily inhibited by Linsitinib, and what experimental methods validate its specificity?

- Methodological Answer :

- Conduct kinase profiling assays (e.g., competitive binding assays using recombinant kinases) to identify primary targets like IGF-1R and INS-R .

- Validate selectivity via structural analysis (e.g., X-ray crystallography to confirm binding interactions) and in vitro cell models (e.g., siRNA knockdown to assess pathway dependency) .

- Use Western blotting to measure downstream phosphorylation (e.g., AKT, MAPK) in treated vs. untreated cells .

Q. What standardized in vitro assays are recommended for assessing Linsitinib’s inhibitory activity?

- Methodological Answer :

- Cell proliferation assays (e.g., MTT or colony formation) using IC50 as a key metric across cancer cell lines (e.g., ovarian, pancreatic) .

- Apoptosis assays (e.g., caspase-3/7 activation, Annexin V staining) to quantify cytotoxic effects .

- ATP-competitive binding assays to differentiate Linsitinib from non-ATP mimetic inhibitors .

Q. What pharmacokinetic (PK) parameters are critical for evaluating Linsitinib in preclinical studies?

- Methodological Answer :

- Measure bioavailability (oral vs. intravenous administration) and half-life in plasma using LC-MS/MS .

- Assess tissue distribution (e.g., tumor vs. liver) via radiolabeled Linsitinib in xenograft models .

- Monitor metabolite profiling to identify active derivatives using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in Linsitinib’s efficacy across different cancer models (e.g., variable IC50 values)?

- Methodological Answer :

- Perform meta-analysis of published data to identify confounding variables (e.g., genetic heterogeneity, assay conditions) .

- Validate findings using isogenic cell lines (e.g., IGF-1R overexpression vs. knockout) to isolate target dependency .

- Incorporate biomarker stratification in clinical samples (e.g., IGF-1R expression levels via IHC) .

Q. What experimental designs minimize off-target effects when testing Linsitinib in vivo?

- Methodological Answer :

- Use orthotopic tumor models (e.g., pancreatic cancer PDX models) to mimic human pathophysiology .

- Implement dose-escalation studies with pharmacodynamic (PD) markers (e.g., p-IGF-1R inhibition in serum) .

- Apply chemical proteomics to identify off-target interactions in treated tissues .

Q. How can blood-brain barrier (BBB) penetration of Linsitinib be optimized for glioblastoma research?

- Methodological Answer :

- Test prodrug formulations (e.g., ester derivatives) to enhance lipophilicity .

- Use nanoparticle carriers (e.g., PEGylated liposomes) for targeted delivery .

- Co-administer ABC transporter inhibitors (e.g., elacridar) to reduce efflux .

Data Synthesis and Contradiction Analysis

Q. How should researchers synthesize conflicting data on Linsitinib’s synergy with chemotherapy agents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.